Cas no 94-48-4 (2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-)

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- structure
94-48-4 structure
Nome del prodotto:2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-
Numero CAS:94-48-4
MF:C17H22O2
MW:258.355385303497
MDL:MFCD00036513
CID:805374
PubChem ID:5353011

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-
    • 2,4,5-TRIMETHYLANILINE
    • 2,4-Dimethylbenzylamine
    • GERANYL BENZOATE
    • (E)-3,7-dimethyl-2,6-octadien-1-ol
    • (E)-3,7-dimethyl-2,6-octadien-1-yl benzoate
    • (E)-3,7-dimethylocta-2,6-dien-1-yl benzoate
    • (E)-geranyl benzoate
    • 1-AMINO-2,4,5-TRIMETHYLBENZENE
    • benzoic acid 3,7-dimethyl-octa-2
    • Benzoic acid geranyl
    • benzoicacid,geraniolester
    • benzoicacidgeranylester
    • FEMA 2511
    • geraniolbenzoate
    • GERANYL BENZOATE FCC
    • O-Benzoyl-geraniol
    • 3,7-dimethyl-, benzoate, (e)-6-octadien-1-ol
    • 2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)- (9CI)
    • 2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (E)- (8CI)
    • 3,7-Dimethyl-2,6-octadienyl benzoate
    • Benzoic acid geraniol ester
    • Geraniol benzoate
    • trans-3,7-Dimethyl-2,6-octadienyl benzoate
    • 94-48-4
    • D93581
    • B4M42WH83V
    • SCHEMBL584936
    • UNII-B4M42WH83V
    • Benzoic acid geranyl ester
    • 3,7-DIMETHYL-2,6-OCTADIEN-1-YL BENZOATE
    • 2,6-Octadien-1-ol, 3,7-dimethyl, benzoate, (E)-
    • GERANYL BENZOATE [FCC]
    • 2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)-
    • (2E)-3,7-dimethylocta-2,6-dien-1-yl benzoate
    • 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-benzoate, (2E)-
    • SCHEMBL584937
    • FEMA No. 2511
    • (E)-3,7-DIMETHYL-2,6-OCTADIENE-1-YL BENZOATE
    • YDVXYTIIPGKIJP-NTCAYCPXSA-N
    • DTXSID4052637
    • (2E)-3,7-Dimethyl-2,6-octadienyl benzoate
    • A844970
    • BRN 3119464
    • CHEBI:156234
    • 3-09-00-00412 (Beilstein Handbook Reference)
    • GERANYL BENZOATE [FHFI]
    • Benzoic acid, geraniol ester
    • 2,6-OCTADIEN-1-OL, 3,7-DIMETHYL-, BENZOATE, (E)-
    • Q27274360
    • [(2E)-3,7-dimethylocta-2,6-dienyl] benzoate
    • MFCD00036513
    • (E)-3,7-dimethylocta-2,6-dienyl benzoate
    • (2E)-geranyl benzoate
    • NS00012494
    • 3,7-dimethylocta-2,6-dien-1-yl benzoate
    • 2,6-Octadien-1-ol,3,7-dimethyl-,1-benzoate,(2E)-
    • AI3-35981
    • Benzoic acid, geranyl ester
    • Benzoicacid,geraniolester;
    • 3,7-dimethylocta-2,6-dien-1-ylbenzoate
    • EINECS 202-337-0
    • trans-3,7-Dimethyl-2,6-octadien-1-yl benzoate
    • MDL: MFCD00036513
    • Inchi: 1S/C17H22O2/c1-14(2)8-7-9-15(3)12-13-19-17(18)16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3/b15-12+
    • Chiave InChI: YDVXYTIIPGKIJP-NTCAYCPXSA-N
    • Sorrisi: C(C1C=CC=CC=1)(=O)OC/C=C(\C)/CC/C=C(\C)/C

Proprietà calcolate

  • Massa esatta: 258.16200
  • Massa monoisotopica: 258.161979940g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 7
  • Complessità: 329
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26.3Ų
  • Carica superficiale: 0
  • XLogP3: 5.1
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Liquido da incolore a giallastro. Ha aroma di olio di Ylang e aroma di mela dopo essere stato altamente diluito
  • Densità: 0.996 g/mL at 25 °C(lit.)
  • Punto di ebollizione: 305 °C(lit.)
  • Punto di infiammabilità: >230 °F
  • Indice di rifrazione: n20/D 1.517(lit.)
  • PSA: 26.30000
  • LogP: 4.53610
  • FEMA: 2511 | GERANYL BENZOATE
  • Solubilità: Insolubile in acqua. Solubile in olio e alcool

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Informazioni sulla sicurezza

  • WGK Germania:2
  • Istruzioni di sicurezza: S26-S36/37/39
  • RTECS:RG5925300
  • Identificazione dei materiali pericolosi: C
  • Classe di pericolo:AIR SENSITIVE, CORROSIVE

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Dati doganali

  • CODICE SA:2916310090
  • Dati doganali:

    Codice doganale cinese:

    2916310090

    Panoramica:

    2916310090 Altri acidi benzoici e loro sali ed esteri. IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%

    Elementi di dichiarazione:

    Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

    Condizioni regolamentari:

    A. Modulo di sdoganamento per le merci in entrata
    B. Modulo di sdoganamento per le merci in uscita

    Categoria ispezione e quarantena:

    R. Vigilanza sanitaria e ispezione degli alimenti importati
    S. Vigilanza sanitaria e ispezione degli alimenti esportati
    M. Ispezione delle merci importate
    N. Ispezione delle merci all'esportazione

    Riassunto:

    2916310090 altri acidi benzoici e suoi sali ed esteri. Condizioni di controllo: AB (certificato di controllo per le merci verso l'interno, certificato di controllo per le merci verso l'esterno). IVA:17,0%.aliquota di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
1PlusChem
1P00GS4P-1g
2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)-
94-48-4 98%
1g
$1344.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1616542-250mg
(E)-3,7-dimethylocta-2,6-dien-1-yl benzoate
94-48-4 98%
250mg
¥3467.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1616542-1g
(E)-3,7-dimethylocta-2,6-dien-1-yl benzoate
94-48-4 98%
1g
¥7466.00 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS3804-250mg
(2E)-3,7-dimethylocta-2,6-dien-1-yl benzoate
94-48-4 95%
250mg
¥2182.0 2024-04-16
abcr
AB470002-1g
Geranyl benzoate; .
94-48-4
1g
€1888.40 2024-04-16
eNovation Chemicals LLC
D761091-1g
2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)-
94-48-4 95%
1g
$670 2025-02-25
eNovation Chemicals LLC
D761091-1g
2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)-
94-48-4 95%
1g
$670 2024-06-06
eNovation Chemicals LLC
D761091-100mg
2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)-
94-48-4 95%
100mg
$220 2024-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS3804-1g
(2E)-3,7-dimethylocta-2,6-dien-1-yl benzoate
94-48-4 95%
1g
¥4363.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1616542-100mg
(E)-3,7-dimethylocta-2,6-dien-1-yl benzoate
94-48-4 98%
100mg
¥1920.00 2024-04-24

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Pentamethyldiethylenetriamine Solvents: Acetonitrile ;  8 h, 20 - 25 °C
Riferimento
Organocatalytic selective benzoylation of alcohols with trichloromethyl phenyl ketone: inverse selectivity in benzoylation of alcohols containing phenol or aromatic amine functionality
Ram, Ram N.; Soni, Vineet Kumar; Gupta, Dharmendra Kumar, Tetrahedron, 2012, 68(44), 9068-9075

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Cyanuric chloride Catalysts: 1-Pyrrolidinecarboxaldehyde Solvents: Ethyl acetate ;  4 h, 80 °C; 10 min, 80 °C → rt
1.2 Reagents: 4-Methylmorpholine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ;  15 min, 0 °C; 0 °C → rt; 6 h, rt
Riferimento
Formamide catalyzed activation of carboxylic acids - versatile and cost-efficient amidation and esterification
Huy, Peter H.; Mbouhom, Christelle, Chemical Science, 2019, 10(31), 7399-7406

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; rt
Riferimento
Esterification and etherification of steroid and terpene under Mitsunobu conditions
Guezane Lakoud, Samia; Djerourou, Abdelhafid, Arabian Journal of Chemistry, 2016, 9,

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: 1,3-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ;  1 h, rt
Riferimento
Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts
Grasa, Gabriela A.; Gueveli, Tatyana; Singh, Rohit; Nolan, Steven P., Journal of Organic Chemistry, 2003, 68(7), 2812-2819

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Diethylene glycol monomethyl ether ,  2-Propanol, lanthanum(3+) salt Solvents: Hexane ;  1 - 2 min, rt
1.2 3 h, reflux; reflux → rt
1.3 Reagents: Water ;  5 min, rt
Riferimento
Ligand-assisted rate acceleration in lanthanum(III) isopropoxide catalyzed transesterification of carboxylic esters
Hatano, Manabu; Furuya, Yoshiro; Shimmura, Takumi; Moriyama, Katsuhiko; Kamiya, Sho; et al, Organic Letters, 2011, 13(3), 426-429

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Diethyl ether ;  rt; 20 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Biomimetic syntheses of analogs of Hongoquercin A and B by late-stage derivatization
Mies, Thomas; White, Andrew J. P. ; Parsons, Philip J. ; Barrett, Anthony G. M., Journal of Organic Chemistry, 2021, 86(2), 1802-1817

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Manganese Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Solvents: Tetrahydrofuran ;  30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Highly Active Manganese-Mediated Acylation of Alcohols with Acid Chlorides or Anhydrides
Joo, Seong-Ryu; Youn, Young-Jin; Hwang, Young-Ran; Kim, Seung-Hoi, Synlett, 2017, 28(19), 2665-2669

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: N,N-Dimethyl-P,P-diphenylphosphinous amide Solvents: Dichloromethane ;  1 h, 40 °C
1.2 Reagents: 2,6-Dimethyl-1,4-benzoquinone Solvents: Dichloromethane ;  1 h, rt
Riferimento
Efficient method for the preparation of carboxylic acid alkyl esters or alkyl phenyl ethers by a new-type of oxidation-reduction condensation using 2,6-dimethyl-1,4-benzoquinone and alkoxydiphenylphosphines
Shintou, Taichi; Kikuchi, Wataru; Mukaiyama, Teruaki, Bulletin of the Chemical Society of Japan, 2003, 76(8), 1645-1667

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Iodine Solvents: Dichloromethane
1.2 Reagents: Imidazole
1.3 10 min, rt
1.4 Catalysts: Gadolinium triflate ;  30 min, 50 °C
1.5 3 h, 50 °C
1.6 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Gd(OTf)3-catalyzed synthesis of geranyl esters for the intramolecular radical cyclization of their epoxides mediated by titanocene(III)
Garcia Santos, William H.; Puerto Galvis, Carlos E.; Kouznetsov, Vladimir V., Organic & Biomolecular Chemistry, 2015, 13(5), 1358-1366

Metodo di produzione 10

Condizioni di reazione
Riferimento
Beyond the Tebbe Olefination: Direct Transformation of Esters into Ketones or Alkenes
Domzalska-Pieczykolan, Anna M.; Furman, Bartlomiej, Synlett, 2020, 31(7), 730-736

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Manganese Catalysts: Titanocene dichloride Solvents: 1,4-Dioxane ;  15 min, rt
1.2 Reagents: Diiodomethane Solvents: 1,4-Dioxane ;  2.5 h, rt
1.3 1.5 h, rt
Riferimento
Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter
Duran-Pena, Maria Jesus; Botubol-Ares, Jose Manuel; Hanson, James R. ; Hernandez-Galan, Rosario; Collado, Isidro G., European Journal of Organic Chemistry, 2016, 2016(21), 3584-3591

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  15 h, 100 °C
Riferimento
Fluoride-Catalyzed Esterification of Amides
Wu, Hongxiang; Guo, Weijie; Daniel, Stelck; Li, Yue; Liu, Chao; et al, Chemistry - A European Journal, 2018, 24(14), 3444-3447

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  rt
Riferimento
A direct approach to amines with remote stereocentres by enantioselective CuH-catalyzed reductive relay hydroamination
Zhu, Shaolin; Niljianskul, Nootaree; Buchwald, Stephen L., Nature Chemistry, 2016, 8(2), 144-150

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
Riferimento
Metal-Free Intermolecular Allylic C-H Amination of Alkenes Using Primary Carbamates
Obenschain, Derek C.; Tabor, John R.; Michael, Forrest E., ACS Catalysis, 2023, 13(7), 4369-4375

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 6 h, rt
Riferimento
Nitrosyl Triflate and Nitrous Anhydride, Same Mode of Generation, but Very Different Reaction Pathways. Direct Synthesis of 1,2-Oxazetes, Nitroso or Bisoxazo Compounds from Olefins
Reddy, G. Sudhakar ; Suh, Elijah J.; Corey, E. J., Organic Letters, 2022, 24(23), 4202-4206

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: Silica ;  2 min
Riferimento
Microwave-assisted solvent-free o-alkylation and acylation of thymol and geraniol using fly ash as solid support
More, D. H.; Hundiwale, D. G.; Kapadi, U. R.; Mahulikar, P. P., Journal of Scientific & Industrial Research, 2006, 65(10), 817-820

Metodo di produzione 17

Condizioni di reazione
1.1 Catalysts: 2,2′-Bipyridine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Toluene ;  18 h, 80 °C
Riferimento
Ni-catalyzed direct alcoholysis of N-acylpyrrole-type tertiary amides under mild conditions
Chen, Hang; Chen, Dong-Huang; Huang, Pei-Qiang, Science China: Chemistry, 2020, 63(3), 370-376

Metodo di produzione 18

Condizioni di reazione
1.1 Catalysts: Cesium carbonate Solvents: Dimethyl sulfoxide ;  12 h, 23 °C
1.2 Solvents: Water ;  23 °C
Riferimento
Cesium Carbonate Catalyzed Esterification of N-Benzyl-N-Boc-amides under Ambient Conditions
Ye, Danfeng; Liu, Zhiyuan; Chen, Hao; Sessler, Jonathan L. ; Lei, Chuanhu, Organic Letters, 2019, 21(17), 6888-6892

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Raw materials

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Preparation Products

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94-48-4)2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-
A844970
Purezza:99%
Quantità:1g
Prezzo ($):498.0